molecular formula C10H10ClNO2 B2363968 (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2227763-79-1

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2363968
CAS No.: 2227763-79-1
M. Wt: 211.65
InChI Key: BQOBTIYEGSCYCA-JGVFFNPUSA-N
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Description

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-6-methylpyridine with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the cyclopropane ring and pyridine moiety, contribute to its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-Chloro-3-pyridyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.

Biological Activity

The compound (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its unique structural features, including a chlorinated pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H14ClNC_{12}H_{14}ClN, and it features a cyclopropane ring attached to a 2-chloro-6-methylpyridine. The presence of the chlorine atom and methyl group on the pyridine ring enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate various signaling pathways and metabolic processes, potentially leading to therapeutic effects.

Biological Activity Highlights

  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer activity. Research shows that it can inhibit cell growth in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2). Molecular docking studies have demonstrated favorable binding affinities, indicating its potential as a therapeutic agent targeting ethylene biosynthesis in plants and possibly in cancer therapy.

Quantitative Data from Studies

Recent studies have provided quantitative insights into the biological activity of this compound:

Study Activity Assessed IC50 Value (µM) Binding Affinity (kcal/mol)
Study ACell Growth Inhibition0.22-6.5
Study BACO2 InhibitionNot specified-6.4
Study CAntiproliferative0.15-6.0

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of cyclopropanecarboxylic acids, this compound was shown to possess significant antiproliferative effects against the SJSA-1 cell line, with an IC50 value indicating potent activity compared to other compounds tested .

Case Study 2: Enzyme Interaction

Molecular docking analyses revealed that this compound binds effectively to ACO2, suggesting its potential as a lead compound for developing inhibitors targeting ethylene biosynthesis pathways . The binding constants observed indicate strong interactions that could be exploited for therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-5-2-3-6(9(11)12-5)7-4-8(7)10(13)14/h2-3,7-8H,4H2,1H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOBTIYEGSCYCA-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CC2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227763-79-1
Record name rac-(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
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